molecular formula C13H15N3O3S B216265 N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxypropanamide

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxypropanamide

Cat. No. B216265
M. Wt: 293.34 g/mol
InChI Key: JLPNKILIQYWHCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxypropanamide, also known as MET, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine and agriculture.

Mechanism of Action

The exact mechanism of action of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxypropanamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and pathways involved in inflammation and tumor growth. Additionally, N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxypropanamide has been shown to activate certain signaling pathways that promote cell survival and protect against oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxypropanamide can reduce inflammation and oxidative stress in various tissues, including the brain, liver, and lungs. Additionally, N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxypropanamide has been found to inhibit the growth of tumor cells and induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxypropanamide in lab experiments is its relatively low toxicity compared to other compounds with similar properties. Additionally, N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxypropanamide is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxypropanamide is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxypropanamide. One area of interest is the development of novel formulations and delivery methods to improve its solubility and bioavailability. Additionally, further studies are needed to fully elucidate the mechanism of action of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxypropanamide and its potential applications in the treatment of various diseases. Finally, investigations into the potential use of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxypropanamide as a pesticide and its impact on the environment are also warranted.

Synthesis Methods

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxypropanamide can be synthesized through a multistep process that involves the reaction of 2-phenoxypropanoic acid with thionyl chloride to form 2-phenoxypropanoyl chloride. The resulting compound is then reacted with 5-(methoxymethyl)-1,3,4-thiadiazol-2-amine in the presence of triethylamine to produce N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxypropanamide.

Scientific Research Applications

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxypropanamide has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties, making it a promising candidate for the treatment of various diseases, including cancer, arthritis, and neurodegenerative disorders. Additionally, N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxypropanamide has been investigated for its potential use as a pesticide due to its ability to inhibit the growth of certain plant pathogens.

properties

Product Name

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxypropanamide

Molecular Formula

C13H15N3O3S

Molecular Weight

293.34 g/mol

IUPAC Name

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxypropanamide

InChI

InChI=1S/C13H15N3O3S/c1-9(19-10-6-4-3-5-7-10)12(17)14-13-16-15-11(20-13)8-18-2/h3-7,9H,8H2,1-2H3,(H,14,16,17)

InChI Key

JLPNKILIQYWHCQ-UHFFFAOYSA-N

SMILES

CC(C(=O)NC1=NN=C(S1)COC)OC2=CC=CC=C2

Canonical SMILES

CC(C(=O)NC1=NN=C(S1)COC)OC2=CC=CC=C2

Origin of Product

United States

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